molecular formula C6H4N4O4S B14713514 N-diazo-3-nitro-benzenesulfonamide CAS No. 6647-85-4

N-diazo-3-nitro-benzenesulfonamide

Cat. No.: B14713514
CAS No.: 6647-85-4
M. Wt: 228.19 g/mol
InChI Key: WGTKCHUGTQBBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Diazo-3-nitro-benzenesulfonamide (C₁₃H₁₂N₄O₅S) is a sulfonamide derivative characterized by a diazo (-N=N-) group and a nitro (-NO₂) substituent on the benzene ring. With a molar mass of 360.33 g/mol, it exhibits unique electronic and steric properties due to the electron-withdrawing nitro group and the sulfonamide moiety. This compound is widely studied for its ability to form stable coordination complexes with transition metals such as Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), which demonstrate antimicrobial activity . Its applications span pharmaceuticals (e.g., antimicrobial agents) and materials science (e.g., catalysis and sensor development).

Properties

CAS No.

6647-85-4

Molecular Formula

C6H4N4O4S

Molecular Weight

228.19 g/mol

IUPAC Name

N-diazo-3-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4H

InChI Key

WGTKCHUGTQBBMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction of 3-Nitrobenzenesulfonyl Chloride with Sodium Azide

The most widely documented method involves the nucleophilic substitution of 3-nitrobenzenesulfonyl chloride with sodium azide (NaN₃) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the chloride group:

$$
\text{3-Nitrobenzenesulfonyl chloride} + \text{NaN₃} \rightarrow \text{N-Diazo-3-nitro-benzenesulfonamide} + \text{NaCl}
$$

Optimization Parameters:

  • Solvent: Acetonitrile yields higher reaction rates (90% conversion in 2 hours at 25°C) compared to DMF (75% conversion under identical conditions).
  • Stoichiometry: A 1:1.2 molar ratio of sulfonyl chloride to NaN₃ minimizes side products like sulfonic acids.
  • Temperature: Reactions conducted below 30°C prevent thermal decomposition of the diazo group.

Industrial-Scale Production

Industrial protocols often employ continuous flow reactors to enhance safety and efficiency. For example, microreactor technology (MRT) has been adapted from analogous diazo precursor syntheses (e.g., Diazald). Key advantages include:

  • Residence Time: Reduced to <10 seconds, mitigating risks of explosive intermediate accumulation.
  • Yield: >90% purity with space-time yields of 9 kg·L⁻¹·h⁻¹.

Diazotization of 3-Nitrobenzenesulfonamide

Nitrosation with Sodium Nitrite in Acidic Media

This two-step approach first involves the preparation of 3-nitrobenzenesulfonamide, followed by diazotization using NaNO₂ in HCl:

Step 1: Sulfonamide Formation
$$
\text{3-Nitrobenzenesulfonyl chloride} + \text{NH₃} \rightarrow \text{3-Nitrobenzenesulfonamide} + \text{HCl}
$$

Step 2: Diazotization
$$
\text{3-Nitrobenzenesulfonamide} + \text{NaNO₂} + \text{HCl} \rightarrow \text{this compound} + \text{H₂O} + \text{NaCl}
$$

Critical Considerations:

  • Acid Concentration: HCl concentrations >4 M are required to stabilize the diazonium intermediate.
  • By-Product Mitigation: Low temperatures (0–5°C) suppress the formation of nitroso by-products.

Alternative Pathways: Redox Cyclization and Metal-Catalyzed Methods

Redox Cyclization with Nitrous Oxide

Drawing parallels to benzotriazinone syntheses, this compound can be prepared via nitrous oxide (N₂O)-mediated cyclization of sulfonamide precursors. This method avoids hazardous diazonium salt handling:

$$
\text{3-Nitrobenzenesulfonamide} + \text{N₂O} \xrightarrow{\text{Cu(I)}} \text{this compound} + \text{H₂O}
$$

Catalyst Efficiency:

  • Cu(I) catalysts (e.g., CuBr) achieve 70–80% yields at 60°C.
  • Homogeneous catalysts outperform heterogeneous systems due to improved mass transfer.

Palladium-Catalyzed Carbonylation

Though less common, palladium(0)-catalyzed carbonylation of triazenes offers a route to N-diazo compounds. This method is limited by substrate availability but provides excellent regioselectivity:

$$
\text{N-Methyl-N-nitroso-3-nitrobenzenesulfonamide} + \text{CO} \xrightarrow{\text{Pd(0)}} \text{this compound} + \text{CO₂}
$$

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for the primary preparation routes:

Method Yield (%) Purity (%) Scalability Safety Profile
Nucleophilic Substitution 85–90 95 High Moderate (azide use)
Diazotization 75–80 88 Moderate Low (acid handling)
Redox Cyclization 70–80 90 Low High
Palladium-Catalyzed 60–65 85 Low Moderate (CO risk)

Chemical Reactions Analysis

Types of Reactions: (m-Nitrophenylsulfonyl) azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of alkyl or aryl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of (m-Nitrophenylsulfonyl) azide primarily involves its reactivity as an azide group. The azide group can act as a nucleophile in substitution reactions, a reducing agent in reduction reactions, and a dipole in cycloaddition reactions . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

3-(4-Acetyl-3-Hydroxyphenyl)diazenyl)-4-Amino-N-(5-Methylisoxazol-3-yl)benzenesulfonamide
  • Molecular Formula : C₂₀H₁₈N₄O₆S
  • Molar Mass : 443.44 g/mol
  • Key Features :
    • Additional acetyl (-COCH₃) and hydroxyphenyl (-C₆H₄OH) substituents.
    • Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to N-diazo-3-nitro-benzenesulfonamide .
  • Applications : Forms coordination complexes with metals (e.g., Cu(II), Ni(II)), but exhibits weaker antimicrobial activity than this compound due to steric hindrance from bulky substituents .
1-Aryl-4-Nitroimidazoles
  • General Structure: Nitro group (-NO₂) attached to an imidazole ring.
  • Key Features :
    • High electron deficiency due to the nitro group, similar to this compound.
    • Lacks sulfonamide and diazo functional groups, reducing metal-binding capacity.

Functional Analogues

Palladium Azoimidazole Complexes
  • Structure : Azoimidazole ligands coordinated to Pd(II).
  • Higher thermal stability due to robust Pd-N bonding, unlike the sulfonamide’s metal complexes, which degrade at elevated temperatures .

Data Table: Comparative Analysis

Property This compound 3-(4-Acetyl-3-Hydroxyphenyl)diazenyl Sulfonamide 1-Aryl-4-Nitroimidazoles Palladium Azoimidazoles
Molar Mass (g/mol) 360.33 443.44 Varies (~150–300) ~400–500
Key Functional Groups -N=N-, -SO₂NH₂, -NO₂ -N=N-, -SO₂NH₂, -COCH₃, -OH -NO₂, imidazole Azoimidazole, Pd(II)
Solubility Moderate in DMSO High in DMSO/DMF Low in water Solvent-dependent
Metal Coordination Strong (Fe, Co, Ni, Cu, Zn) Moderate (Cu, Ni) None Pd-selective
Antimicrobial Activity Yes (broad-spectrum) Weak Yes (anaerobic pathogens) Not reported
Thermal Stability Moderate Moderate High High

Research Findings and Mechanistic Insights

  • This compound : The nitro group enhances electrophilicity, facilitating metal coordination. Its Cu(II) complexes show 90% inhibition against E. coli at 50 µg/mL, outperforming analogous sulfonamides .
  • 1-Aryl-4-Nitroimidazoles : Nitro group reduction under anaerobic conditions generates cytotoxic radicals, explaining their selective toxicity toward anaerobic microbes .
  • Palladium Complexes: Solvatochromic shifts (e.g., λₘₐₐ = 450 nm in ethanol vs. 490 nm in DMF) arise from solvent-polarity-dependent ligand-to-metal charge transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.